1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene
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Overview
Description
1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene is an aromatic compound characterized by the presence of nitro groups, a chloro group, and a sulfanyl group attached to a benzene ring. This compound is known for its reactivity and is used in various chemical and industrial applications.
Preparation Methods
The synthesis of 1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene typically involves the nitration of chlorobenzene derivatives. One common method is the nitration of p-nitrochlorobenzene using a mixture of nitric and sulfuric acids . Other methods include the chlorination of dinitrobenzene and the nitration of o-nitrochlorobenzene . Industrial production often follows similar routes but on a larger scale, ensuring the purity and yield of the final product.
Chemical Reactions Analysis
1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: Due to the presence of electron-withdrawing nitro groups, the compound is susceptible to nucleophilic substitution reactions.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Oxidation: The sulfanyl group can be oxidized to sulfoxides or sulfones. Common reagents used in these reactions include reducing agents like hydrogen gas with a catalyst for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a substrate in enzyme activity assays.
Biology: The compound is used to study the release of interleukin-18 protein in human keratinocytes.
Industry: The compound is used in the production of dyes, pigments, and other chemical intermediates.
Mechanism of Action
The mechanism of action of 1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene involves its interaction with molecular targets through its reactive functional groups. The nitro groups facilitate nucleophilic substitution reactions, while the sulfanyl group can undergo oxidation. These interactions can lead to the formation of various products, depending on the specific pathways and conditions involved .
Comparison with Similar Compounds
1-Chloro-2,4-dinitro-5-[(2-nitrophenyl)sulfanyl]benzene can be compared with other similar compounds such as:
1-Chloro-2,4-dinitrobenzene: This compound lacks the sulfanyl group and is primarily used in enzyme activity assays.
2,4-Dinitrochlorobenzene: Similar in structure but without the additional nitrophenyl group, it is used in dermatological studies.
1,3-Dinitro-4-chlorobenzene: Another related compound used in various chemical reactions and studies.
The uniqueness of this compound lies in its combination of functional groups, which provides distinct reactivity and applications in different fields.
Properties
CAS No. |
62486-59-3 |
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Molecular Formula |
C12H6ClN3O6S |
Molecular Weight |
355.71 g/mol |
IUPAC Name |
1-chloro-2,4-dinitro-5-(2-nitrophenyl)sulfanylbenzene |
InChI |
InChI=1S/C12H6ClN3O6S/c13-7-5-12(10(16(21)22)6-9(7)15(19)20)23-11-4-2-1-3-8(11)14(17)18/h1-6H |
InChI Key |
NTTIZKAAIFPGNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])SC2=CC(=C(C=C2[N+](=O)[O-])[N+](=O)[O-])Cl |
Origin of Product |
United States |
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